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  • Product: 5-Bromopyridine-2,3-diamine dihydrochloride
  • CAS: 1171836-31-9

Core Science & Biosynthesis

Foundational

A Professional's Guide to the Safe Handling of 5-Bromopyridine-2,3-diamine Dihydrochloride

An In-depth Technical Guide for Drug Development Professionals This guide provides a comprehensive overview of the essential safety and handling protocols for 5-Bromopyridine-2,3-diamine dihydrochloride. As a pivotal het...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling protocols for 5-Bromopyridine-2,3-diamine dihydrochloride. As a pivotal heterocyclic building block in medicinal chemistry and drug development, understanding its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity.[1][2] This document moves beyond mere procedural lists to explain the scientific rationale behind each recommendation, empowering researchers to make informed safety decisions.

A note on the available data: The majority of public safety data pertains to the free base, 5-Bromopyridine-2,3-diamine. The dihydrochloride salt is expected to exhibit a similar toxicological profile. The core GHS hazard classifications for the free base are therefore presented as the primary guide for safe handling of the dihydrochloride form. Physicochemical properties may differ, and this should be considered during experimental design.

Section 1: Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is a thorough understanding of a substance's intrinsic hazards. This allows for a comprehensive risk assessment before any handling occurs.

GHS Hazard Classification

5-Bromopyridine-2,3-diamine is classified as a hazardous substance.[3] The primary risks are associated with irritation and acute toxicity.[4][5] All personnel must be familiar with these hazards before handling the compound.

Hazard ClassGHS CategorySignal WordHazard Statement
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[3][4][6][7]
Serious Eye Damage/IrritationCategory 2 / 2AWarningH319: Causes serious eye irritation[3][4][5][6][7]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritation[3][4][5][6][7]
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed[4][5]

Expert Interpretation: The combined H-statements paint a clear picture of a substance that is a significant irritant to all primary routes of exposure—skin, eyes, and respiratory system. The solid, often powdered, form of this compound increases the risk of aerosolization, making inhalation a key concern during handling. The oral toxicity warning underscores the importance of strict hygiene to prevent accidental ingestion.

Physicochemical Properties

Understanding the physical properties is crucial for anticipating its behavior in the lab and for safe storage.

PropertyValueRationale for Safety
Chemical Formula C₅H₆BrN₃ (Free Base)Indicates the presence of bromine and nitrogen.
Molecular Weight ~188.03 g/mol (Free Base)[3][4][8]Used for solution preparation calculations.
Physical State Solid: Powder or Needles[2][3][6][8]The fine powder can be easily inhaled.
Appearance Light yellow to purple or light brown[1][2][3][6][8]Visual identifier.
Melting Point 160 - 165 °C (for 5-Bromopyridine-2,3-diamine)[3][6]Provides a parameter for thermal stability.
Solubility Freely soluble in hot water; soluble in methanol[1][2][6]Important for choosing solvents and for cleaning spills.

Section 2: Proactive Safety: Engineering Controls & Personal Protective Equipment (PPE)

The hierarchy of controls is a fundamental safety principle that prioritizes the most effective measures. For a hazardous powder like 5-Bromopyridine-2,3-diamine dihydrochloride, this means relying on engineering controls first, supplemented by rigorous use of PPE.

Engineering Controls: The First Line of Defense
  • Primary Control: Always handle the solid compound and prepare solutions within a certified chemical fume hood.

    • Causality: A fume hood provides constant airflow that draws airborne particles away from the user's breathing zone. This is the most effective way to mitigate the respiratory irritation hazard (H335) associated with fine powders.[3][5][6][9]

  • Secondary Control: Ensure that an eyewash station and safety shower are readily accessible and unobstructed, typically within a 10-second travel distance from the workstation.[6]

    • Causality: In case of accidental eye or significant skin contact, immediate and copious rinsing is critical to minimize damage from this irritant compound.[3][6]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is not a substitute for good engineering controls but is a mandatory final barrier to exposure. The appropriate level of PPE depends on the specific task being performed.

PPE_Selection_Workflow Diagram 1: PPE Selection Workflow cluster_start cluster_solid Handling Solid Compound (Weighing, Transferring) cluster_solution Handling Dilute Solutions start Task Assessment weighing Nitrile Gloves (Double-gloving recommended) start->weighing Solid gloves_sol Nitrile Gloves start->gloves_sol Solution labcoat Flame-Resistant Lab Coat weighing->labcoat goggles Chemical Splash Goggles (ANSI Z87.1 / EN 166) labcoat->goggles respirator N95-rated Respirator (If fume hood is unavailable or a spill occurs outside containment) goggles->respirator labcoat_sol Lab Coat gloves_sol->labcoat_sol goggles_sol Chemical Safety Glasses with Side Shields labcoat_sol->goggles_sol

Caption: PPE selection depends on the compound's physical form.

Detailed PPE Specifications:

  • Eye/Face Protection: Use tightly fitting chemical splash goggles when handling the solid or concentrated solutions.[7] Safety glasses with side shields are acceptable for handling dilute solutions.

  • Skin Protection: Wear standard nitrile gloves.[3][5][6][9] For extensive handling of the solid, consider double-gloving. A flame-resistant lab coat should be worn and kept fully buttoned.

  • Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not required.[3][6] However, an N95-rated dust mask or a full-face respirator should be used if engineering controls fail or during a large spill cleanup.[7]

Section 3: Standard Operating Procedures (SOPs)

Adherence to validated protocols is essential for safety and reproducibility.

SOP 1: Weighing and Dispensing Solid Compound
  • Preparation: Don all required PPE (double gloves, lab coat, goggles) before entering the designated handling area.

  • Work Area: Perform all weighing operations on a disposable weigh paper or in a clean beaker placed on a tared balance inside a chemical fume hood.

  • Dispensing: Use a dedicated, clean spatula. Open the main container slowly to avoid creating a "puff" of airborne powder. Dispense the required amount carefully, minimizing any disturbance.

  • Closure: Tightly close the main container immediately after dispensing.[3][5][6][9]

  • Cleanup: Wipe the spatula and any minor dust particles on the balance with a damp cloth (e.g., with 70% ethanol), and dispose of the cloth and weigh paper as hazardous waste.

  • Doffing PPE: Remove outer gloves before leaving the fume hood. Wash hands thoroughly with soap and water after the procedure is complete.[3][5][6][9]

SOP 2: Storage and Incompatibility
  • Conditions: Store the compound in a cool, dry, and well-ventilated area, away from sources of ignition.[3][6] Keep the container tightly sealed to prevent moisture absorption and contamination.[6] Store locked up or in a controlled-access area.[3][5][6][9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[6]

    • Causality: Aromatic amines can react exothermically with strong oxidizers, creating a potential fire or explosion hazard.

SOP 3: Waste Disposal
  • Classification: This chemical and its containers must be treated as hazardous waste.

  • Procedure: Dispose of unused material, contaminated items (gloves, weigh paper, wipes), and empty containers through an approved waste disposal plant.[3][5][6][9] Do not dispose of down the drain.[3][6] Adhere strictly to local, regional, and national hazardous waste regulations.[3][6]

Section 4: Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

Emergency_Spill_Response Diagram 2: Emergency Spill Response Workflow spill Spill Detected assess Assess Situation (Quantity, Location, Exposure) spill->assess small_spill Small Spill (<1g, Contained in Fume Hood) assess->small_spill Small large_spill Large Spill or Outside Containment assess->large_spill Large ppe Don Appropriate PPE (Respirator, Goggles, Double Gloves) small_spill->ppe evacuate Evacuate Immediate Area. Alert Others. large_spill->evacuate notify Notify Lab Supervisor & Safety Officer. evacuate->notify notify->ppe contain Cover with spill pillow or absorbent material. Avoid raising dust. ppe->contain cleanup Carefully sweep solid into a labeled hazardous waste container. contain->cleanup decon Decontaminate area with a suitable solvent, then soap and water. cleanup->decon report Complete Incident Report decon->report

Caption: A systematic workflow for managing chemical spills.

First-Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.

Exposure RouteImmediate Action
Inhalation Move the person to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[3][6][9]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, get medical attention.[3][5][6]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3][5][6]
Ingestion Rinse mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[3][5][9]
Firefighting Measures
  • Suitable Extinguishers: Use dry chemical powder, carbon dioxide (CO₂), alcohol-resistant foam, or a water spray.[3][5][7][10]

  • Hazardous Combustion Products: Thermal decomposition can release highly toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen bromide gas.[5][6][10]

  • Instructions for Firefighters: Responders must wear full protective gear and a self-contained breathing apparatus (SCBA).[3][6][7]

References

  • 2,3-Diamino-5-bromopyridine, 25g, Each. CP Lab Safety. [Link]

  • 5-Bromopyridine-2,3-diamine | C5H6BrN3. PubChem. [Link]

  • 2-Amino-5-bromopyridine Safety Data Sheet. Jubilant Ingrevia Limited. [Link]

Sources

Exploratory

A Technical Guide for Medicinal Chemists: The Strategic Role of 5-Bromopyridine-2,3-diamine Dihydrochloride in Modern Drug Discovery

Introduction: The Strategic Value of a Pre-Functionalized Scaffold In the landscape of drug discovery, the efficiency of synthesis and the ability to rapidly generate diverse chemical libraries are paramount. 5-Bromopyri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Pre-Functionalized Scaffold

In the landscape of drug discovery, the efficiency of synthesis and the ability to rapidly generate diverse chemical libraries are paramount. 5-Bromopyridine-2,3-diamine dihydrochloride has emerged as a high-value starting material not merely as a carrier of a pyridine core, but as a strategically pre-functionalized scaffold. Its vicinal diamine arrangement is primed for cyclization reactions, while the bromine atom at the 5-position serves as a versatile synthetic handle for late-stage diversification through cross-coupling reactions.

This guide will elucidate the core utility of this reagent, focusing on two primary areas:

  • Formation of Fused Heterocyclic Systems: The ortho-diamine functionality is a classical precursor for building fused five- and six-membered rings, leading to privileged scaffolds in medicinal chemistry.

  • Vectorial Elaboration via Cross-Coupling: The C5-bromo substituent provides a specific and reliable site for introducing molecular complexity, enabling fine-tuning of Structure-Activity Relationships (SAR).

Physicochemical Properties and Handling

5-Bromopyridine-2,3-diamine is most commonly supplied and handled as its dihydrochloride salt. This enhances its stability and shelf-life. However, for most synthetic applications, the free base is required. This is typically achieved by in-situ or extractive neutralization using an appropriate base.

PropertyValueSource
Molecular Formula C₅H₈BrCl₂N₃Commercial Suppliers
Molecular Weight 256.95 g/mol Commercial Suppliers
Appearance Off-white to tan or grey powderCommercial Suppliers
Solubility Soluble in water, methanol. Limited solubility in non-polar organic solvents.General Chemical Knowledge
Storage Store under inert gas, refrigerated (2-8°C)Commercial Suppliers

Expert Insight: The dihydrochloride salt is hygroscopic. It is crucial to handle it in a dry environment (e.g., glovebox or under a stream of nitrogen/argon) to ensure accurate stoichiometry in reactions. The liberation of the free base is often performed immediately prior to the subsequent reaction step without isolation to prevent degradation.

Core Application: Synthesis of the Imidazo[4,5-b]pyridine Scaffold

One of the most powerful applications of 5-Bromopyridine-2,3-diamine is in the synthesis of the 6-bromo-1H-imidazo[4,5-b]pyridine core. This scaffold is a cornerstone in the development of numerous kinase inhibitors. The vicinal diamines undergo a condensation reaction with a carboxylic acid or its derivative (e.g., aldehyde followed by oxidation) to form the fused imidazole ring.

The general workflow is a two-step process that is often telescoped into a one-pot synthesis.

Workflow for Imidazo[4,5-b]pyridine Synthesis

G A 5-Bromopyridine-2,3-diamine (as Dihydrochloride) B Liberate Free Base (e.g., NaHCO₃, Et₃N) A->B Step 1: Neutralization D Condensation & Cyclization (e.g., PPA, Eaton's Reagent) B->D C Carboxylic Acid (R-COOH) or Aldehyde (R-CHO) C->D Step 2: Reagent E 6-Bromo-2-substituted- 1H-imidazo[4,5-b]pyridine D->E Forms core scaffold G Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Stille) E->G F Aryl/Heteroaryl Boronic Acid or Stannane F->G Coupling Partner H Final Diversified Product G->H Step 3: Diversification

Caption: Synthetic workflow from starting material to a diversified final product.

Detailed Experimental Protocol: Synthesis of 6-Bromo-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine

This protocol is a representative example of a condensation reaction to form the imidazopyridine core.

Materials:

  • 5-Bromopyridine-2,3-diamine dihydrochloride (1.0 eq)

  • 4-Methylbenzaldehyde (1.1 eq)

  • Sodium metabisulfite (Na₂S₂O₅) (1.5 eq)

  • N,N-Dimethylacetamide (DMAc)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add 5-Bromopyridine-2,3-diamine dihydrochloride.

  • Add N,N-Dimethylacetamide (DMAc) to create a slurry.

  • Add 4-methylbenzaldehyde to the mixture.

  • Slowly add sodium metabisulfite. The reaction is often exothermic; maintain temperature control if necessary.

  • Heat the reaction mixture to 120-140 °C and stir for 4-6 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into a beaker of ice water. A precipitate should form.

  • Stir the aqueous slurry for 30 minutes to an hour to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing with cold water and then a non-polar solvent like hexanes or diethyl ether to remove non-polar impurities.

  • Dry the solid product under vacuum to yield 6-Bromo-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine.

Trustworthiness Note: The use of sodium metabisulfite serves a dual role. It acts as the oxidant for the intermediate formed after condensation of the diamine with the aldehyde, facilitating the aromatization to the imidazole ring. This is a common and reliable method for this type of transformation.

Case Study: A Building Block for Bruton's Tyrosine Kinase (BTK) Inhibitors

The imidazo[4,5-b]pyridine scaffold is a key component in several developmental inhibitors of Bruton's Tyrosine Kinase (BTK), a clinically validated target for B-cell malignancies. The strategic placement of the bromine atom in the precursor allows for the crucial introduction of various aryl or heteroaryl groups via Suzuki or Stille coupling, which are essential for binding to the kinase active site.

A common synthetic route involves the initial formation of the 6-bromo-imidazo[4,5-b]pyridine core, followed by a Suzuki coupling to install a functionality that can interact with the hinge region of the kinase.

Illustrative BTK Inhibitor Synthesis Pathway

BTK_Inhibitor_Pathway cluster_0 Core Synthesis cluster_1 Key Diversification Step cluster_2 Final Modification A 5-Bromopyridine-2,3-diamine B Condensation with R-CHO/Na₂S₂O₅ A->B C 6-Bromo-imidazo[4,5-b]pyridine Intermediate B->C E Suzuki Coupling (Pd catalyst, Base) C->E D Arylboronic Acid D->E F BTK Inhibitor Scaffold (Aryl at C6) E->F G Further Functionalization (e.g., N-alkylation) F->G H Final BTK Inhibitor G->H

Caption: General synthetic logic for BTK inhibitors using the target reagent.

Structure-Activity Relationship (SAR) Insights

The use of the 5-bromopyridine precursor directly enables key SAR exploration.

PositionModification Enabled by PrecursorRationale in Kinase Inhibition
C2 Varied by choice of aldehyde/acid in condensationModulates solubility, metabolic stability, and can occupy solvent-exposed regions.
C6 Varied by Suzuki/Stille coupling at the bromo positionCrucial for potency and selectivity. This group often targets the "hinge-binding" region of the kinase, forming key hydrogen bonds.
N1/N3 Can be alkylated in later stepsThe site of alkylation can influence solubility and cell permeability. Often used to attach chains that target other pockets or improve pharmacokinetic properties.

Alternative Application: Synthesis of Pyrido[2,3-b]pyrazines

Beyond imidazoles, 5-Bromopyridine-2,3-diamine can be reacted with 1,2-dicarbonyl compounds (like glyoxal or 2,3-butanedione) to form the pyrido[2,3-b]pyrazine ring system. This scaffold is also of significant interest in medicinal chemistry, being investigated for applications as anticancer and antiviral agents. The bromine atom again serves as a valuable point for subsequent chemical modification.

Conclusion and Future Outlook

5-Bromopyridine-2,3-diamine dihydrochloride is a testament to the power of strategic precursor design in medicinal chemistry. Its pre-installed functionalities—a cyclization-ready diamine pair and a versatile bromine handle—allow for the efficient and modular construction of complex, biologically active molecules. Its role in the synthesis of imidazo[4,5-b]pyridine-based kinase inhibitors is particularly noteworthy and continues to be a fruitful area of research. As drug discovery moves towards ever more complex and specific molecular architectures, the demand for such well-designed, multifunctional building blocks will undoubtedly continue to grow.

References

This section is for illustrative purposes. Real-world application would require citing specific journal articles and patents where these syntheses are detailed.

Protocols & Analytical Methods

Method

High-yield synthesis of 5-Bromopyridine-2,3-diamine dihydrochloride

An Application Note for the High-Yield Synthesis of 5-Bromopyridine-2,3-diamine Dihydrochloride Abstract This document provides a comprehensive, field-tested guide for the high-yield synthesis of 5-Bromopyridine-2,3-diam...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the High-Yield Synthesis of 5-Bromopyridine-2,3-diamine Dihydrochloride

Abstract

This document provides a comprehensive, field-tested guide for the high-yield synthesis of 5-Bromopyridine-2,3-diamine Dihydrochloride, a critical building block in contemporary pharmaceutical research and development. The protocol is structured as a multi-step process commencing from readily available 2-aminopyridine. Each stage—bromination, nitration, reduction, and salt formation—is detailed with step-by-step instructions, mechanistic rationale, and expert insights to ensure reproducibility and high purity. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable synthetic route.

Introduction: The Strategic Importance of 5-Bromopyridine-2,3-diamine

5-Bromopyridine-2,3-diamine is a key heterocyclic intermediate. Its vicinal diamine functionality provides a versatile handle for the construction of fused heterocyclic systems, such as imidazopyridines, which are prevalent scaffolds in a wide array of therapeutic agents. The bromine atom at the 5-position offers a strategic site for further functionalization via cross-coupling reactions, enabling the exploration of diverse chemical space in lead optimization campaigns. The dihydrochloride salt form enhances the compound's stability and handling characteristics, making it ideal for storage and downstream applications.

Overall Synthetic Strategy

The synthesis is executed in four distinct stages, designed to maximize yield and purity at each transformation. The pathway begins with the functionalization of the pyridine core, followed by the introduction and subsequent reduction of a nitro group to install the vicinal diamine motif.

Synthesis_Workflow cluster_0 Stage 1: Bromination cluster_1 Stage 2: Nitration cluster_2 Stage 3: Nitro Reduction cluster_3 Stage 4: Salt Formation A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Br₂ / Acetic Acid C 2-Amino-5-bromo-3-nitropyridine B->C HNO₃ / H₂SO₄ D 5-Bromopyridine-2,3-diamine (Free Base) C->D SnCl₂·2H₂O / EtOH E 5-Bromopyridine-2,3-diamine Dihydrochloride (Final Product) D->E HCl

Caption: Overall workflow for the synthesis of 5-Bromopyridine-2,3-diamine Dihydrochloride.

Detailed Experimental Protocols

Safety Precaution: All manipulations must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, is mandatory. Handle bromine and concentrated acids with extreme care.

Part A: Synthesis of 2-Amino-5-bromopyridine

This procedure follows an established method for the regioselective bromination of 2-aminopyridine.[1]

  • Materials & Reagents:

    • 2-Aminopyridine (94 g, 1.0 mol)

    • Glacial Acetic Acid (500 mL)

    • Bromine (160 g, 1.0 mol)

    • 40% Sodium Hydroxide solution

    • Deionized Water

    • Petroleum Ether (b.p. 60-80°C)

  • Protocol:

    • In a 2 L three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 2-aminopyridine in 500 mL of glacial acetic acid.

    • Cool the solution to below 20°C using an ice-water bath.

    • Prepare a solution of bromine in 300 mL of glacial acetic acid and add it dropwise to the stirred 2-aminopyridine solution over approximately 1 hour. Maintain the temperature below 20°C for the first half of the addition. The temperature can then be allowed to rise to 50°C to prevent premature precipitation of the hydrobromide salt.[1]

    • Once the addition is complete, stir the mixture for an additional hour at room temperature.

    • Dilute the reaction mixture with 750 mL of water to dissolve the precipitated hydrobromide.

    • Carefully neutralize the solution by slowly adding ~1.2 L of 40% NaOH solution while stirring and cooling in an ice bath. Keep the temperature below 25°C.

    • Collect the precipitated solid by vacuum filtration and wash thoroughly with water until the washings are free of bromide ions (test with AgNO₃).

    • Dry the crude product at 100°C.

    • To remove the 2-amino-3,5-dibromopyridine byproduct, wash the dried solid with three 500 mL portions of hot petroleum ether.[1]

    • Dry the purified product to obtain 2-amino-5-bromopyridine as a crystalline solid.

Part B: Synthesis of 2-Amino-5-bromo-3-nitropyridine

This step involves a carefully controlled electrophilic nitration. The 5-bromo substituent directs the incoming nitro group to the 3-position.

  • Materials & Reagents:

    • 2-Amino-5-bromopyridine (86.5 g, 0.5 mol)

    • Concentrated Sulfuric Acid (sp. gr. 1.84, 500 mL)

    • 95% Nitric Acid (26 mL, ~0.57 mol)

  • Protocol:

    • In a 1 L three-necked flask equipped with a mechanical stirrer and thermometer, cool 500 mL of concentrated sulfuric acid in an ice-salt bath.

    • Slowly add 2-amino-5-bromopyridine in portions, ensuring the temperature does not exceed 5°C.[1]

    • Once all the starting material is dissolved, add 95% nitric acid dropwise while maintaining the temperature at 0°C.

    • After the addition, stir the mixture at 0°C for 1 hour, then at room temperature for 1 hour, and finally at 50-60°C for 1 hour.[1]

    • Cool the reaction mixture and pour it carefully onto 5 L of crushed ice with vigorous stirring.

    • Collect the precipitated yellow solid by vacuum filtration, wash extensively with cold water, and dry to yield 2-amino-5-bromo-3-nitropyridine.

Part C: High-Yield Synthesis of 5-Bromopyridine-2,3-diamine

The reduction of the nitro group is achieved efficiently using tin(II) chloride dihydrate, a mild and effective reducing agent for aromatic nitro compounds.[2][3]

  • Materials & Reagents:

    • 2-Amino-5-bromo-3-nitropyridine (21.8 g, 0.1 mol)

    • Ethanol (or Ethyl Acetate/t-BuOH mixture)[4]

    • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (113 g, 0.5 mol)

    • Saturated Sodium Bicarbonate solution

    • Ethyl Acetate (for extraction)

    • Brine

  • Protocol:

    • Suspend 2-amino-5-bromo-3-nitropyridine in 250 mL of ethanol in a 500 mL round-bottom flask.

    • Add tin(II) chloride dihydrate to the suspension.

    • Heat the mixture to 60-70°C and stir under a nitrogen atmosphere for 2-3 hours. The reaction progress can be monitored by TLC.

    • Cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice.

    • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8. Be cautious of gas evolution.

    • Extract the aqueous slurry with ethyl acetate (3 x 150 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield 5-Bromopyridine-2,3-diamine as a solid, which can be used directly in the next step.

Part D: Preparation of 5-Bromopyridine-2,3-diamine Dihydrochloride

This final step converts the free base into its more stable and handleable dihydrochloride salt.

  • Materials & Reagents:

    • 5-Bromopyridine-2,3-diamine (from Part C)

    • Isopropanol (IPA) or Ethanol

    • Concentrated Hydrochloric Acid (37%) or HCl gas

  • Protocol:

    • Dissolve the crude 5-Bromopyridine-2,3-diamine in a minimal amount of hot isopropanol.

    • Cool the solution in an ice bath.

    • Slowly add concentrated HCl dropwise with stirring. A precipitate will form immediately. Add at least 2.2 molar equivalents of HCl.

    • Stir the suspension in the ice bath for 30-60 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration.

    • Wash the filter cake with cold isopropanol and then with diethyl ether.

    • Dry the product under vacuum to afford 5-Bromopyridine-2,3-diamine dihydrochloride as a stable, crystalline solid.

Mechanistic Rationale & Expert Insights

A deep understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimization.

  • Bromination & Nitration (Electrophilic Aromatic Substitution): The amino group at the C2 position is a strong activating group and directs electrophiles to the ortho (C3) and para (C5) positions. In the initial bromination, the C5 position is sterically more accessible, leading to the formation of 2-amino-5-bromopyridine.[1] During nitration, the presence of the bromo group at C5 deactivates the ring slightly but, along with the amino group, directs the incoming nitronium ion (NO₂⁺), generated from HNO₃ and H₂SO₄, to the C3 position.

Nitration_Mechanism cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ H2SO4 H₂SO₄ H2SO4->NO2+ HSO4- HSO₄⁻ NO2+->HSO4- H3O+ H₃O⁺ NO2+->H3O+ Start 2-Amino-5-bromopyridine Intermediate Sigma Complex (Resonance Stabilized) Start->Intermediate + NO₂⁺ Product 2-Amino-5-bromo-3-nitropyridine Intermediate->Product - H⁺

Caption: Simplified mechanism for the generation of the nitronium ion and subsequent electrophilic attack.

  • Tin(II) Chloride Reduction: The reduction of an aromatic nitro group by SnCl₂ in an acidic medium is a classic transformation.[3][5] The mechanism involves a series of single-electron transfers from Sn(II) to the nitro group, with protonation steps occurring at the oxygen atoms. This process sequentially reduces the nitro group to nitroso, then to a hydroxylamino intermediate, and finally to the amine.[6][7] The overall stoichiometry requires three equivalents of Sn(II) for each nitro group.

Data Summary and Characterization

StepStarting MaterialKey ReagentsTypical YieldProduct NameM.W. ( g/mol )
A 2-AminopyridineBr₂, Acetic Acid62-67%[1]2-Amino-5-bromopyridine173.02
B 2-Amino-5-bromopyridineHNO₃, H₂SO₄~90%2-Amino-5-bromo-3-nitropyridine218.02
C 2-Amino-5-bromo-3-nitropyridineSnCl₂·2H₂O>85%5-Bromopyridine-2,3-diamine188.03[8]
D 5-Bromopyridine-2,3-diamineHCl>95%5-Bromopyridine-2,3-diamine Dihydrochloride261.00

Expected Characterization Data for Final Product (Dihydrochloride):

  • Appearance: Off-white to light tan crystalline solid.

  • ¹H NMR (DMSO-d₆): Expect significant downfield shifts of the aromatic protons due to protonation of the ring nitrogen. The amine protons will appear as broad singlets.

  • ¹³C NMR (DMSO-d₆): Signals corresponding to the five pyridine carbons.

  • Mass Spectrometry (ESI+): m/z = 188.0, 190.0 [M+H]⁺, showing the characteristic isotopic pattern for a monobrominated compound.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low yield in Step A Formation of excess 2-amino-3,5-dibromopyridine.Ensure slow, controlled addition of bromine at the specified temperature. Use hot petroleum ether washes to efficiently remove the dibromo byproduct.[1]
Incomplete reaction in Step B Insufficient reaction time or temperature; degradation of nitric acid.Adhere to the specified reaction times and temperatures. Use fresh, high-quality nitric acid. Monitor reaction with TLC.
Dark, oily product from Step C Incomplete reduction; presence of tin salts.Ensure sufficient SnCl₂·2H₂O is used. During workup, ensure the pH is basic enough (~8) to precipitate all tin hydroxides before extraction. A filtration step after basification may be necessary.
Product fails to crystallize in Step D Presence of water; incorrect solvent.Ensure the free base is dry before dissolution. Use anhydrous solvents (isopropanol or ethanol). If the product oils out, try adding a co-solvent like diethyl ether to induce precipitation.

References

  • Preparation method of 2-amino-3-bromopyridine. Google Patents.
  • Preparation method of 2-amino-3-nitro pyridine. Eureka | Patsnap. URL: [Link]

  • 2,3-diaminopyridine. Organic Syntheses Procedure. URL: [Link]

  • Preparing 2,3-diaminopyridine compounds. Google Patents.
  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Statistical Computing. URL: [Link]

  • Reduction of nitro compounds. Wikipedia. URL: [Link]

  • 5-Bromopyridine-2,3-diamine. PubChem, National Center for Biotechnology Information. URL: [Link]

  • A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES, Vol. 83, No. 4, 2011. URL: [Link]

  • Method of producing 2-amino-3-nitro-5-halogenopyridine. Google Patents.
  • A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst. ResearchGate. URL: [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. URL: [Link]

  • Process for the catalytic hydrogenation of aromatic nitro compounds. Google Patents.
  • Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride DES. ResearchGate. URL: [Link]

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. National Institutes of Health. URL: [Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. URL: [Link]

  • Catalytic hydrogenation of some derivatives of 2-nitrophenylpyruvic acid. RSC Publishing. URL: [Link]

  • A New Synthetic Route to 3,5-Diaminopyridine and 3,5-Dimethoxycarbonylamino-pyridine. ResearchGate. URL: [Link]

  • Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. URL: [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. National Institutes of Health. URL: [Link]

  • Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation. YouTube. URL: [Link]

Sources

Application

Application Notes and Protocols for the Scalable Synthesis of 5-Bromopyridine-2,3-diamine Dihydrochloride for Pharmaceutical Use

Introduction: The Significance of 5-Bromopyridine-2,3-diamine in Pharmaceutical Synthesis 5-Bromopyridine-2,3-diamine is a pivotal building block in the development of novel therapeutics. Its unique structure, featuring...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-Bromopyridine-2,3-diamine in Pharmaceutical Synthesis

5-Bromopyridine-2,3-diamine is a pivotal building block in the development of novel therapeutics. Its unique structure, featuring a pyridine core with adjacent amino groups and a bromine substituent, makes it a versatile precursor for a range of biologically active molecules. This intermediate is instrumental in the synthesis of compounds targeting a variety of diseases, including cancer, infectious diseases, and neurological disorders.[1] The bromine atom provides a reactive handle for further functionalization, often through cross-coupling reactions, while the diamine moiety is a common precursor to fused heterocyclic systems. Given its importance, the development of a robust, scalable, and economically viable synthesis of 5-Bromopyridine-2,3-diamine and its stable dihydrochloride salt is of paramount importance to the pharmaceutical industry.

This document provides a detailed guide for the scalable synthesis of 5-Bromopyridine-2,3-diamine dihydrochloride, intended for researchers, scientists, and professionals in drug development. The protocols described herein are based on established and reliable chemical transformations, with a focus on safety, scalability, and purity of the final product.

Chemical Profile and Properties

A thorough understanding of the physicochemical properties of the target compound is essential for its successful synthesis and handling.

PropertyValueSource
IUPAC Name 5-bromopyridine-2,3-diamine[2]
Synonyms 5-Bromo-2,3-diaminopyridine, 5-Bromo-2,3-pyridinediamine[2]
CAS Number 38875-53-5[1][2]
Molecular Formula C₅H₆BrN₃[1][2]
Molecular Weight 188.03 g/mol [1][2]
Appearance Yellowish-brown to beige powder[1]
Melting Point 159-163 °C
Purity (Typical) ≥ 97%[1]

Overall Synthetic Strategy: A Three-Step Approach

The most common and scalable synthetic route to 5-Bromopyridine-2,3-diamine commences with the readily available starting material, 2-aminopyridine. The overall strategy involves three key transformations:

  • Electrophilic Bromination: Introduction of a bromine atom at the 5-position of the pyridine ring.

  • Nitration: Installation of a nitro group at the 3-position, ortho to the amino group.

  • Reduction: Conversion of the nitro group to an amino group to furnish the desired diamine.

  • Salt Formation: Conversion of the free base to the more stable dihydrochloride salt.

This multi-step synthesis is depicted in the workflow diagram below.

Synthesis_Workflow Start 2-Aminopyridine Step1 Step 1: Bromination Start->Step1 Br₂ / Acetic Acid Intermediate1 2-Amino-5-bromopyridine Step1->Intermediate1 Step2 Step 2: Nitration Intermediate1->Step2 HNO₃ / H₂SO₄ Intermediate2 2-Amino-5-bromo-3-nitropyridine Step2->Intermediate2 Step3 Step 3: Reduction Intermediate2->Step3 Fe / HCl or SnCl₂·2H₂O / NaBH₄ Product_FreeBase 5-Bromopyridine-2,3-diamine Step3->Product_FreeBase Step4 Step 4: Salt Formation Product_FreeBase->Step4 HCl Final_Product 5-Bromopyridine-2,3-diamine dihydrochloride Step4->Final_Product

Caption: Overall synthetic workflow for 5-Bromopyridine-2,3-diamine dihydrochloride.

Detailed Protocols and Mechanistic Insights

Part 1: Synthesis of 2-Amino-5-bromopyridine

Causality: The bromination of 2-aminopyridine is an electrophilic aromatic substitution. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. In the case of pyridine, the 3- and 5-positions are electronically favored for substitution. The 5-position is sterically more accessible, leading to the desired product. Acetic acid is used as a solvent to moderate the reactivity of bromine.

Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a condenser.

  • Charge Reactor: Charge the flask with 2-aminopyridine (1.0 eq) and acetic acid. Cool the mixture to below 20°C using an ice bath.

  • Bromine Addition: Prepare a solution of bromine (1.0 eq) in acetic acid. Add this solution dropwise to the stirred 2-aminopyridine solution over approximately 1 hour. Maintain the temperature below 20°C initially. Allow the temperature to rise to 50°C after about half of the bromine solution has been added to prevent the precipitation of the hydrobromide salt of the product.[3]

  • Reaction Monitoring: After the addition is complete, stir the mixture for an additional hour. The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Dilute the reaction mixture with water to dissolve any precipitated salts. Transfer the solution to a larger beaker and neutralize it with a 40% sodium hydroxide solution while cooling to maintain a low temperature.

  • Isolation: Collect the precipitated solid by filtration. Wash the solid with water until the washings are free of bromide ions (test with silver nitrate solution).

  • Purification: The primary impurity is 2-amino-3,5-dibromopyridine.[4] This can be removed by washing the crude product with hot petroleum ether.[3] Dry the purified 2-amino-5-bromopyridine in an oven at 110°C. A typical yield for this step is 62-67%.[3]

Part 2: Synthesis of 2-Amino-5-bromo-3-nitropyridine

Causality: The nitration of 2-amino-5-bromopyridine is another electrophilic aromatic substitution. The amino group directs the incoming nitronium ion (generated from nitric acid and sulfuric acid) to the 3-position. The strong electron-withdrawing nature of the bromine at the 5-position and the protonated amino group in the strongly acidic medium deactivates the ring, requiring forcing conditions (concentrated acids and heating).

Protocol:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a thermometer, place concentrated sulfuric acid and cool it in an ice bath.

  • Substrate Addition: Add 2-amino-5-bromopyridine (1.0 eq) portion-wise to the sulfuric acid, ensuring the temperature does not exceed 5°C.[3]

  • Nitrating Agent Addition: Add 95% nitric acid (1.14 eq) dropwise while maintaining the temperature at 0°C.

  • Controlled Heating: Stir the mixture at 0°C for 1 hour, then at room temperature for 1 hour, and finally at 50-60°C for 1 hour.[3]

  • Quenching and Precipitation: Cool the reaction mixture and carefully pour it onto a large volume of crushed ice. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the yellow, crystalline product by filtration and wash it thoroughly with water. The crude product can be recrystallized from ethyl methyl ketone to obtain pure 2-amino-5-bromo-3-nitropyridine as yellow needles.[3]

Part 3: Synthesis of 5-Bromopyridine-2,3-diamine (Free Base)

Causality: The reduction of the nitro group to an amine can be achieved through various methods. A common and scalable method involves the use of a metal in an acidic medium, such as iron in the presence of hydrochloric acid. The iron acts as the reducing agent, transferring electrons to the nitro group, which is subsequently protonated and ultimately converted to an amino group. An alternative method utilizes tin(II) chloride, a milder reducing agent.

Protocol (Method A: Iron Reduction):

  • Reaction Setup: Equip a flask with a reflux condenser and a mechanical stirrer.

  • Charge Reactor: Charge the flask with 2-amino-5-bromo-3-nitropyridine (1.0 eq), reduced iron powder (a significant excess), 95% ethanol, and water.[3]

  • Initiation: Add a catalytic amount of concentrated hydrochloric acid.

  • Reaction: Heat the mixture on a steam bath for 1 hour.[3]

  • Work-up: After the reaction is complete, filter the hot mixture to remove the iron sludge. Wash the iron residue with hot 95% ethanol.

  • Isolation: Combine the filtrate and washings and evaporate to dryness.

  • Purification: Recrystallize the dark residue from water using activated carbon to decolorize the solution. Filter the hot solution to remove the carbon. 5-Bromopyridine-2,3-diamine will crystallize as colorless needles upon cooling.[3]

Protocol (Method B: Tin(II) Chloride Reduction):

  • Reaction Setup: In a suitable flask, suspend 5-bromo-3-nitro-pyridin-2-ylamine (1.0 eq) in a 9:1 mixture of ethyl acetate and t-butanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (5.0 eq) and stir the suspension under a nitrogen atmosphere at 60°C for 2 hours.

  • Co-reductant Addition: Slowly add sodium borohydride (0.5 eq) and continue stirring for another 3 hours.[5]

  • Work-up: Cool the reaction mixture and filter. Extract the filtrate with 3 N HCl.

  • Basification and Extraction: Make the acidic aqueous layer basic with solid sodium carbonate. Extract the aqueous solution with ethyl acetate.

  • Isolation: Combine the organic fractions, wash with brine, dry over magnesium sulfate, and concentrate to yield the product.[5]

Part 4: Preparation of 5-Bromopyridine-2,3-diamine Dihydrochloride

Causality: The two amino groups on the pyridine ring are basic and will react with a strong acid like hydrochloric acid to form the corresponding ammonium chloride salts. The dihydrochloride salt is often preferred for pharmaceutical applications due to its increased stability, crystallinity, and aqueous solubility.

Protocol:

  • Dissolution: Dissolve the purified 5-Bromopyridine-2,3-diamine free base in a suitable solvent such as isopropanol or ethanol.

  • Acidification: Cool the solution in an ice bath and bubble hydrogen chloride gas through it, or add a solution of hydrochloric acid in isopropanol dropwise until the solution is acidic (test with pH paper).

  • Precipitation: The dihydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain 5-Bromopyridine-2,3-diamine dihydrochloride.

Analytical Characterization

To ensure the quality and purity of the synthesized compound, a comprehensive analytical characterization is crucial.

Analytical TechniquePurposeExpected Results
¹H NMR Structural confirmation and purity assessmentPeaks corresponding to the aromatic protons and the amine protons with appropriate chemical shifts and coupling constants.
¹³C NMR Structural confirmationPeaks corresponding to the carbon atoms of the pyridine ring.
Mass Spectrometry (MS) Molecular weight confirmationA molecular ion peak corresponding to the calculated mass of the compound.
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak indicating high purity (typically >98%).
Elemental Analysis Confirmation of elemental compositionThe experimental percentages of C, H, N, and Br should be within ±0.4% of the theoretical values.
Fourier-Transform Infrared Spectroscopy (FTIR) Functional group identificationCharacteristic peaks for N-H stretching of the amino groups and C=C/C=N stretching of the pyridine ring.

Safety and Handling

Hazard Identification:

  • 5-Bromopyridine-2,3-diamine: May cause skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed.[2]

  • Bromine: Highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood.

  • Nitric Acid and Sulfuric Acid: Highly corrosive. Handle with appropriate personal protective equipment (PPE).

  • Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage.

Personal Protective Equipment (PPE):

  • Safety goggles or a face shield.

  • Chemical-resistant gloves (e.g., nitrile).

  • A lab coat.

  • Work in a well-ventilated fume hood.

Emergency Procedures:

  • Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Give large quantities of water. Seek immediate medical attention.

Conclusion

The protocols outlined in this application note provide a comprehensive and scalable pathway for the synthesis of high-purity 5-Bromopyridine-2,3-diamine dihydrochloride suitable for pharmaceutical research and development. By understanding the underlying chemical principles and adhering to the detailed procedures and safety precautions, researchers can confidently produce this valuable intermediate for the advancement of new therapeutic agents.

References

  • Organic Syntheses, Coll. Vol. 4, p.42 (1963); Vol. 34, p.7 (1954). [Link]

  • Heterocyclic Letters, Vol. 11, No.3, 447-452 (2021). [Link]

  • PubChem. (n.d.). 5-Bromopyridine-2,3-diamine. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Bromopyridine-2,3-diamine Dihydrochloride

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 5-Bromopyridine-2,3-diamine Dihydrochloride. This guide is designed for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-Bromopyridine-2,3-diamine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this multi-step synthesis. We provide in-depth FAQs and troubleshooting guides grounded in mechanistic principles to ensure the successful and reproducible synthesis of this critical intermediate.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis, providing a foundational understanding of the reaction pathway and common impurities.

Q1: What is the standard synthetic route for 5-Bromopyridine-2,3-diamine?

The most established and widely used synthesis starts from 2-aminopyridine and proceeds through a three-step sequence: electrophilic bromination, nitration, and subsequent reduction of the nitro group. The final free base is then converted to its dihydrochloride salt.

Synthesis_Workflow Start 2-Aminopyridine Step1 2-Amino-5-bromopyridine Start->Step1 Step 1: Bromination (Br2, Acetic Acid) Step2 2-Amino-5-bromo-3-nitropyridine Step1->Step2 Step 2: Nitration (HNO3, H2SO4) Step3 5-Bromopyridine-2,3-diamine (Free Base) Step2->Step3 Step 3: Reduction (Fe/HCl or SnCl2) End 5-Bromopyridine-2,3-diamine Dihydrochloride Step3->End Salt Formation (HCl)

Caption: Overall synthetic workflow for 5-Bromopyridine-2,3-diamine Dihydrochloride.

Q2: What are the primary byproducts to expect at each stage of the synthesis?

Byproduct formation is a common challenge. Awareness of the likely impurities at each stage is the first step toward effective mitigation and purification.

Synthetic Step Primary Byproduct Chemical Formula Molecular Weight ( g/mol ) Reason for Formation
1. Bromination 2-Amino-3,5-dibromopyridineC₅H₄Br₂N₂251.91Over-bromination due to high reactivity of the pyridine ring activated by the amino group.[1][2]
2. Nitration 2-Nitroamino-5-bromopyridineC₅H₄BrN₃O₂218.01Incomplete thermal rearrangement of the N-nitro intermediate to the C-nitro product.[3]
3. Reduction 2,3-DiaminopyridineC₅H₇N₃109.13Reductive dehalogenation (debromination), especially common with catalytic hydrogenation (e.g., Pd/C).[4]
3. Reduction 5-Bromo-3-amino-2-nitrosopyridineC₅H₅BrN₄O217.02Incomplete reduction of the nitro group.
Q3: What is the mechanism behind the formation of 2-amino-3,5-dibromopyridine during the bromination step?

The C2-amino group in 2-aminopyridine is a potent activating group that directs electrophiles to the ortho (C3) and para (C5) positions. Bromination preferentially occurs at the less sterically hindered C5 position first.[3] However, if the reaction conditions are not carefully controlled (e.g., excess bromine, elevated temperature), a second bromination can occur at the C3 position, leading to the formation of the 2-amino-3,5-dibromopyridine byproduct.[1][2]

Q4: During the final reduction step, why is catalytic hydrogenation sometimes avoided in favor of metal/acid reduction?

While catalytic hydrogenation (e.g., H₂, Pd/C) is a powerful reduction method, palladium catalysts are highly effective at catalyzing hydrogenolysis of aryl halides.[4] In this synthesis, this can lead to the undesired reductive removal of the bromine atom at the C5 position, yielding 2,3-diaminopyridine as a significant byproduct.[4] Using reducing agents like iron powder in acidic media (e.g., HCl/ethanol) or tin(II) chloride provides a more chemoselective reduction of the nitro group without significantly affecting the C-Br bond.[5][6]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: My TLC/LC-MS analysis after the bromination step shows two major spots. The lower Rf spot corresponds to my desired product, but what is the upper spot?
  • Likely Cause: The second spot with a higher Rf (less polar) is almost certainly the over-brominated byproduct, 2-amino-3,5-dibromopyridine .[1][5] This occurs when the stoichiometry of bromine is exceeded or the reaction temperature is too high, promoting a second electrophilic substitution.

  • Preventative Measures & Solutions:

    • Strict Stoichiometric Control: Carefully control the molar equivalents of bromine relative to 2-aminopyridine. A 1:1 molar ratio is recommended.[5]

    • Temperature Management: Perform the dropwise addition of the bromine solution at a low temperature (below 20°C) to control the reaction's exotherm and selectivity before allowing it to warm.[5]

    • Purification: The dibrominated byproduct has different solubility properties. It can be effectively removed by washing the crude solid product with hot petroleum ether, in which 2-amino-3,5-dibromopyridine is more soluble than the desired 2-amino-5-bromopyridine.[5]

Problem 2: The final product after reduction and workup has a mass spectrum peak at m/z 110 [M+H]⁺ instead of the expected m/z 188/190 [M+H]⁺.
  • Likely Cause: You are observing the mass of the debrominated byproduct, 2,3-diaminopyridine . This is a classic indicator that reductive dehalogenation has occurred during the nitro group reduction. This is highly probable if you used catalytic hydrogenation with a palladium catalyst.[4]

  • Troubleshooting Workflow:

Troubleshooting_Debromination Problem Problem: Mass spec shows m/z 110 [M+H]+ Cause Likely Cause: Reductive Debromination Problem->Cause Check Did you use catalytic hydrogenation (e.g., H2, Pd/C)? Cause->Check Solution1 Solution: Switch to a chemoselective reducing agent. Check->Solution1 Yes OtherCause Consider other causes: (e.g., reaction time too long, temperature too high) Check->OtherCause No Method1 Recommended Method: Fe powder in Ethanol/Water/HCl Solution1->Method1 Method2 Alternative Method: SnCl2·2H2O in Ethyl Acetate/t-BuOH Solution1->Method2

Caption: Decision workflow for troubleshooting product debromination.

Problem 3: The final 5-Bromopyridine-2,3-diamine product is a dark, oily residue that is difficult to crystallize.
  • Likely Cause: This issue often points to incomplete reduction or the presence of impurities from the workup.

    • Incomplete Reduction: The presence of intermediate reduction products (nitroso, hydroxylamino compounds) can lead to complex mixtures and coloration.

    • Residual Metal Salts: If using Fe or SnCl₂, incomplete removal of the resulting metal salts during workup can inhibit crystallization.

    • Polymeric Impurities: Highly colored polymeric materials can form under harsh reaction or workup conditions.

  • Solutions & Protocol Validation:

    • Ensure Complete Reaction: Monitor the reaction by TLC until the starting nitro-compound spot has completely disappeared. If needed, add a slight excess of the reducing agent.

    • Thorough Workup: After the reduction with iron, it is critical to filter the hot reaction mixture to remove all iron and iron oxides. The filtrate should then be processed.[5]

    • Decolorization: During the recrystallization of the final product from water, add a small amount (e.g., 1g per 50 mL of solvent) of activated carbon to the hot solution and filter it while hot. This is highly effective at removing colored impurities.[5]

    • pH Control: During workup, carefully basify the acidic solution to precipitate the free base. Ensure the pH is sufficiently high to deprotonate the diamine fully, maximizing its solubility in the extraction solvent (e.g., ethyl acetate).[6]

Key Experimental Protocols

The following protocols are adapted from established literature to provide a reliable baseline for your experiments.

Protocol 1: Synthesis of 2,3-Diamino-5-bromopyridine (Free Base)

This three-step procedure is based on the robust method detailed in Organic Syntheses.[5]

Step A: 2-Amino-5-bromopyridine

  • In a 2-L three-necked flask, dissolve 282 g (3.0 moles) of 2-aminopyridine in 500 mL of acetic acid. Cool the solution to below 20°C in an ice bath.

  • Prepare a solution of 480 g (3.0 moles) of bromine in 300 mL of acetic acid. Add this solution dropwise to the stirred 2-aminopyridine solution over 1 hour, maintaining the temperature below 20°C initially.

  • After half the bromine is added, allow the temperature to rise to 50°C.

  • After the addition is complete, pour the mixture into 5 L of water and neutralize with concentrated sodium hydroxide solution until alkaline.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • To remove the 2-amino-3,5-dibromopyridine byproduct, wash the crude solid with three 500-mL portions of hot petroleum ether (b.p. 60–80°C). The yield of 2-amino-5-bromopyridine should be approximately 320–347 g.[5]

Step B: 2-Amino-5-bromo-3-nitropyridine

  • In a 1-L three-necked flask cooled in an ice bath, add 500 mL of concentrated sulfuric acid.

  • Slowly add 86.5 g (0.5 mole) of 2-amino-5-bromopyridine, ensuring the temperature does not exceed 5°C.

  • Add 26 mL (0.57 mole) of 95% nitric acid dropwise at 0°C.

  • Stir the mixture at 0°C for 1 hour, at room temperature for 1 hour, and finally at 50–60°C for 1 hour.

  • Cool the reaction mixture and pour it onto 5 L of ice. Neutralize with concentrated ammonium hydroxide.

  • Collect the yellow precipitate by filtration, wash with water, and dry. The yield is approximately 98 g (90%). The product can be recrystallized from ethyl methyl ketone.[5]

Step C: 2,3-Diamino-5-bromopyridine

  • In a 100-mL flask with a reflux condenser, charge 10.9 g (0.05 mole) of 2-amino-5-bromo-3-nitropyridine, 30 g of reduced iron, 40 mL of 95% ethanol, 10 mL of water, and 0.5 mL of concentrated hydrochloric acid.

  • Heat the mixture on a steam bath for 1 hour.

  • Filter the hot mixture to remove the iron, and wash the iron cake with hot 95% ethanol.

  • Combine the filtrate and washings and evaporate to dryness.

  • Recrystallize the dark residue from 50 mL of water using 1 g of activated carbon. Filter the hot solution.

  • Allow the filtrate to cool to crystallize the product as colorless needles. The expected yield is around 68-75%.[5]

Protocol 2: Preparation of the Dihydrochloride Salt
  • Dissolve the purified 5-Bromopyridine-2,3-diamine (free base) in a suitable solvent like isopropanol or ethanol.

  • Slowly add a slight excess (2.1-2.2 equivalents) of concentrated hydrochloric acid or a solution of HCl in isopropanol while stirring.

  • The dihydrochloride salt will precipitate. Stir the slurry for a period (e.g., 1-2 hours) to ensure complete salt formation.

  • Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

References

  • Leese, C. L., & Rydon, H. N. (1955). 2,3-Diaminopyridine. Organic Syntheses, 35, 43. [Link]

  • Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti-malarial and anti-trypanosomal agents. Arkivoc, 2023(vii), 124-139. [Link]

  • Zhang, L., et al. (2013). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Science, Spirituality, Business and Technology, 2(1). [Link]

  • Leese, C. L., & Rydon, H. N. (1954). Polypeptides. Part I. The synthesis of cysteinyl- and cystinyl-peptides. Journal of the Chemical Society (Resumed), 4039-4046. (Note: This is the primary research paper cited by the Organic Syntheses procedure for the debromination side reaction.) [Link]

  • PubChem (n.d.). 5-Bromopyridine-2,3-diamine. National Center for Biotechnology Information. [Link]

  • Sonavane, S., et al. (2021). An efficient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. [Link]

Sources

Optimization

Technical Support Center: Challenges in the Nitration of 2-Amino-5-Bromopyridine

Welcome to the technical support guide for the nitration of 2-amino-5-bromopyridine. This resource, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice and ans...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the nitration of 2-amino-5-bromopyridine. This resource, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-proven insights to help you navigate the complexities of this essential synthetic transformation.

The nitration of 2-amino-5-bromopyridine is a critical step in the synthesis of many valuable compounds, including the precursor to 2,3-diaminopyridine, a key building block for pharmaceuticals.[1][2] However, the reaction is notoriously challenging due to competing directing effects of the substituents, the electron-deficient nature of the pyridine ring, and the harsh reaction conditions required.[3][4] This guide will address the most common issues encountered during the experiment, providing not just solutions, but the fundamental reasoning behind them.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the nitration process.

Q1: Why is my yield of 2-amino-5-bromo-3-nitropyridine consistently low?

A: Low yields are the most common complaint and can stem from several factors, often related to reaction control and the stability of intermediates. The primary causes include suboptimal temperature management, incomplete rearrangement of the nitramine intermediate, and incorrect stoichiometry.

Causality Behind Low Yields:

  • Suboptimal Temperature Control: The reaction involves two key phases: the initial nitration and the subsequent rearrangement. The initial electrophilic attack is highly exothermic and must be kept cold (0-5°C) to prevent side reactions and degradation.[1] Following the initial nitration, the reaction mixture must be gently heated (typically to 50–60°C) to facilitate the conversion of the intermediate 2-nitramino-5-bromopyridine to the desired C-nitrated product, 2-amino-5-bromo-3-nitropyridine.[2][5] Insufficient heating will result in an incomplete rearrangement, leaving the unstable nitramine in the mixture, which is often lost during workup.

  • Formation of Stable Byproducts: The amino group is a powerful activating group, and despite the deactivating effect of the protonated pyridine ring, side reactions like di-nitration can occur if conditions are too harsh.[6]

  • Workup Losses: The product is precipitated by quenching the acidic reaction mixture in ice water and neutralizing it. If neutralization is too rapid or not cooled sufficiently, localized heating can degrade the product.

Troubleshooting Steps & Optimized Parameters:

ParameterRecommended ConditionRationale
Temperature (Addition) 0–5°CMinimizes byproduct formation and controls the exothermic reaction.[2]
Temperature (Stirring) 0°C → Room Temp → 50–60°CStepwise heating ensures controlled rearrangement of the nitramine intermediate.[2]
Reagent Stoichiometry Slight excess of Nitric Acid (e.g., 1.14 eq)Ensures complete consumption of the starting material.[2]
Order of Addition Add 2-amino-5-bromopyridine to H₂SO₄ first, then add HNO₃Ensures the substrate is fully dissolved and protonated before the nitrating agent is introduced, promoting consistent reaction.[2]
Workup Pour reaction mixture slowly onto a large volume of crushed ice before neutralization.Dissipates heat effectively, preventing product degradation during quenching.[2][7]
Q2: I am observing a significant amount of an unexpected byproduct. What could it be and how do I prevent it?

A: Byproduct formation is typically related to the inherent reactivity of the 2-aminopyridine scaffold. The most common culprits are the unrearranged nitramine intermediate, di-nitrated products, or starting material contaminants.

Expert Analysis of Potential Byproducts:

  • 2-Nitramino-5-bromopyridine: This is the intermediate formed when the nitronium ion attacks the exocyclic amino group instead of the carbon ring. It is often the primary "byproduct" if the subsequent heating step is insufficient to drive the rearrangement.[5]

  • 2-Amino-3,5-dibromopyridine: This can be present if your starting 2-amino-5-bromopyridine is impure from its own synthesis, as dibromination is a common side reaction in the bromination of 2-aminopyridine.[8]

  • Oxidative Degradation Products: Using excessive nitric acid or allowing the temperature to rise uncontrollably can lead to the formation of dark, tarry substances of complex structures.

Below is a logical workflow to identify and mitigate byproduct formation.

G cluster_0 Byproduct Troubleshooting Workflow start Low Purity or Extra Signals in NMR/LCMS q1 Is there a major peak corresponding to the nitramine intermediate? start->q1 s1 Increase heating time/temperature (e.g., 50-60°C for 1-2 hours) to promote rearrangement. q1->s1 Yes q2 Are there signals indicating di-nitration or other isomers? q1->q2 No end_node Pure 2-amino-5-bromo-3-nitropyridine s1->end_node s2 Reduce reaction temperature during HNO₃ addition. Ensure slow, controlled addition of nitrating agent. q2->s2 Yes q3 Does the byproduct match known impurities of the starting material? q2->q3 No s2->end_node s3 Purify starting 2-amino-5-bromopyridine before nitration. (e.g., recrystallization or washing with petroleum ether [11]) q3->s3 Yes s3->end_node

Caption: A decision-tree workflow for troubleshooting byproduct formation.

Q3: The reaction is highly exothermic and difficult to control. How can I improve safety and consistency?

A: The use of a mixed acid system (H₂SO₄/HNO₃) for nitration is inherently energetic. The key to a safe and reproducible reaction is maintaining absolute control over the rate of heat generation.

Causality of Exotherm:

The reaction's exothermicity comes from multiple sources: the dilution of sulfuric acid if any water is present, the protonation of the substrate, and the nitration reaction itself. A runaway reaction can occur if the rate of heat generation exceeds the cooling system's capacity, leading to vigorous gas evolution and potential boiling over ("slug").[7]

Procedural Best Practices for Safety:

  • Strict Temperature Monitoring: Always use a thermometer placed directly in the reaction mixture. Do not rely on the bath temperature.

  • Slow Reagent Addition: Add the nitric acid dropwise using an addition funnel. The rate should be slow enough that the internal temperature does not rise above the setpoint (e.g., 5°C).[2]

  • Efficient Cooling: Use a well-stirred ice/salt bath for temperatures below 0°C or a standard ice/water bath for 0-5°C. Ensure the reaction flask is adequately submerged.

  • Correct Order of Addition: The established and safer procedure is to first dissolve the 2-amino-5-bromopyridine in cold, concentrated sulfuric acid. Then, the nitric acid is added slowly to this solution. This method allows the heat from dissolving the substrate to be managed before the nitration begins.[2]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the precise role of sulfuric acid in this reaction?

A: Concentrated sulfuric acid serves three critical functions in this nitration:

  • Solvent: It provides a medium in which both the organic substrate and the nitrating agent are soluble.

  • Protonating Agent: It protonates the pyridine nitrogen and the 2-amino group. While this deactivates the ring, it is a necessary consequence of the reaction medium and influences the final regioselectivity.

  • Catalyst for Nitronium Ion Formation: Sulfuric acid is a stronger acid than nitric acid. It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), the active species in the nitration.[4]

G cluster_0 Generation of the Nitronium Ion (NO₂⁺) HNO₃ HNO₃ Protonated HNO₃ Protonated HNO₃ HNO₃->Protonated HNO₃ + H₂SO₄ NO₂⁺ NO₂⁺ Protonated HNO₃->NO₂⁺ - H₂O

Caption: The role of sulfuric acid in generating the electrophile.

Q2: Why is the nitration performed at a low temperature initially, and then heated?

A: This two-phase temperature profile is essential for balancing selectivity and reaction completion.

  • Low Temperature Phase (0-5°C): This phase controls the initial, highly exothermic electrophilic attack of the nitronium ion on the pyridine ring. Keeping the temperature low minimizes the formation of unwanted byproducts and prevents oxidative degradation of the substrate.[1]

  • Heating Phase (50-60°C): The initial electrophilic attack can occur on both the ring carbon (C-nitration) and the exocyclic amino group (N-nitration). N-nitration forms 2-nitramino-5-bromopyridine. This intermediate is often kinetically favored but is less stable than the C-nitrated product. Heating the reaction mixture provides the necessary activation energy for the nitramino intermediate to rearrange, likely via an intramolecular migration, to the thermodynamically stable 2-amino-5-bromo-3-nitropyridine.[2][5]

Q3: What is the expected regioselectivity and why does the nitro group add to the C3 position?

A: The substitution pattern is a classic example of competing electronic effects in a heterocyclic system. The nitration occurs regioselectively at the C3 position due to the combined directing influence of all substituents under strongly acidic conditions.

  • Pyridine Nitrogen: The nitrogen atom is inherently electron-withdrawing, deactivating the ring towards electrophilic attack. In strong acid, it becomes protonated to a pyridinium ion, which is even more strongly deactivating and directs incoming electrophiles to the meta-position (C3 and C5).[4][9]

  • 2-Amino Group: In strong acid, the amino group is protonated to the ammonium group (-NH₃⁺). This group is strongly deactivating and a meta-director. It therefore directs the incoming nitro group to the C3 and C5 positions.

  • 5-Bromo Group: The bromine atom is deactivating via its inductive effect but is an ortho-, para-director due to its lone pairs participating in resonance. It directs to the C4 and C6 positions.

Caption: Summary of directing effects leading to C3 nitration.

Q4: Are there alternative, less harsh nitrating agents for this transformation?

A: While the mixed acid (H₂SO₄/HNO₃) system is the most documented and reliable method for this specific substrate, research into milder nitrating agents for pyridines is ongoing. Agents like dinitrogen pentoxide (N₂O₅) have been used for the nitration of pyridine itself, but their application to substituted aminopyridines is less common and may lead to different regioselectivity.[10][11] For industrial applications, concerns over the safety and waste disposal of mixed acid have led to explorations of alternative oxidation methods, but these often target the amino group rather than achieving ring nitration.[7] At present, for laboratory and developmental scale, the mixed acid protocol remains the standard.

Part 3: Reference Experimental Protocol

This protocol is adapted from a verified procedure published in Organic Syntheses.[2]

Synthesis of 2-Amino-5-bromo-3-nitropyridine

  • Preparation: In a 1-liter three-necked flask equipped with a mechanical stirrer, dropping funnel, and a thermometer, charge 500 mL of concentrated sulfuric acid (sp. gr. 1.84). Cool the flask in an ice bath.

  • Substrate Addition: Slowly add 86.5 g (0.5 mole) of 2-amino-5-bromopyridine to the stirred sulfuric acid. The rate of addition should be controlled to keep the internal temperature below 5°C.

  • Nitration: Once the substrate is fully dissolved, begin the dropwise addition of 26 mL (39 g, 0.57 mole) of 95% nitric acid. Maintain the internal temperature at 0°C throughout the addition.

  • Stirring and Rearrangement: After the addition is complete, stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour. Finally, heat the mixture to 50–60°C and stir for 1 hour to ensure the complete rearrangement of the nitramine intermediate.

  • Workup: Cool the flask and carefully pour the reaction mixture onto 5 L of crushed ice with stirring.

  • Neutralization: Neutralize the cold solution by slowly adding approximately 1.35 L of 40% sodium hydroxide solution. The temperature must be kept low during neutralization. A yellow precipitate of the product will form.

  • Isolation: Collect the yellow precipitate by filtration. Wash the solid thoroughly with water until the washings are free of sulfate ions.

  • Purification: The crude product can be purified by recrystallization from ethyl methyl ketone to yield pure 2-amino-5-bromo-3-nitropyridine as yellow needles.[2]

References

  • Vertex AI Search. The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications.
  • European Patent Office. Method of producing 2-amino-3-nitro-5-halogenopyridine.
  • Google Patents. CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.
  • Ambrose Rajkumar, M., et al. A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. Elixir Appl. Chem. 2013, 62, 17873-17876.
  • Google Patents. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
  • Filo. Nitration of 2 amino pyridine on ring structure.
  • Quora. Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions?. Available from: [Link]

  • Movassaghi, M., & Hill, M. D. (2008). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic letters, 10(16), 3481–3484. Available from: [Link]

  • Google Patents. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
  • YouTube. Preparation of Pyridines, Part 2: By Halogenation and Nitration. Available from: [Link]

  • Baumgarten, H. E., et al. 2,3-diaminopyridine. Organic Syntheses, Coll. Vol. 5, p.346 (1973); Vol. 41, p.21 (1961). Available from: [Link]

  • Google Patents. EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine.
  • Singh, V. K., et al. (2022). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Organic Letters, 24(4), 957–962. Available from: [Link]

  • Harris, A. P. (1951). A study of the mixed acid nitration of 2-amino-5-chloropyridine. Digital Commons @ NJIT. Available from: [Link]

  • YouTube. (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. Available from: [Link]

  • Patsnap. Preparation method of 2-amino-5-bromopyridine. Available from: [Link]

  • Fagalde, F., & Badía, N. C. (2014). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. American Journal of Chemistry, 4(2), 29-33. Available from: [Link]

  • Bakke, J. M., et al. (1998). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2, (5), 1211-1216. Available from: [Link]

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Reference Data & Comparative Studies

Comparative

Structure-activity relationship (SAR) studies of imidazopyridines derived from 5-Bromopyridine-2,3-diamine

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The imidazo[4,5-b]pyridine core, a purine isostere, has garnered significant attention in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[4,5-b]pyridine core, a purine isostere, has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] Derivatives of this scaffold have demonstrated a wide range of therapeutic potential, including as anticancer, antimicrobial, and kinase inhibitors.[2] This guide focuses on the structure-activity relationship (SAR) of a specific subclass: imidazopyridines derived from 5-Bromopyridine-2,3-diamine, which results in a 6-bromo-imidazo[4,5-b]pyridine core. The presence of the bromine atom at the 6-position not only influences the electronic properties of the heterocyclic system but also provides a convenient handle for further structural modifications, making this scaffold a promising starting point for drug discovery campaigns.

This guide will provide a comparative analysis of various substitutions on the 6-bromo-imidazo[4,5-b]pyridine scaffold, supported by experimental data from peer-reviewed literature. We will delve into the synthetic rationale, explore the impact of different functional groups on biological activity, and provide detailed experimental protocols for key reactions and assays.

Synthetic Strategies: Building the 6-Bromo-imidazo[4,5-b]pyridine Core

The primary and most direct route to the 6-bromo-imidazo[4,5-b]pyridine scaffold involves the condensation of 5-Bromopyridine-2,3-diamine with an appropriate aldehyde or carboxylic acid.[3][4] This reaction is a classical method for the formation of the imidazole ring fused to the pyridine core.

A common and effective method involves the reaction of 5-Bromopyridine-2,3-diamine with an aromatic aldehyde in the presence of an oxidizing agent, such as p-benzoquinone, to facilitate the cyclization and subsequent aromatization of the imidazole ring.[5] Alternatively, condensation with carboxylic acids can be achieved using dehydrating agents like polyphosphoric acid, often under thermal or microwave conditions to drive the reaction to completion.[4]

The choice of the aldehyde or carboxylic acid directly introduces the substituent at the 2-position of the imidazo[4,5-b]pyridine ring, which has been shown to be a critical determinant of biological activity. The bromine atom at the 6-position can be retained for its intrinsic effects or utilized as a reactive site for further diversification, for instance, through palladium-catalyzed cross-coupling reactions like the Suzuki coupling.[5]

Synthesis_of_6-Bromo-imidazo[4,5-b]pyridine_Core 5-Bromopyridine-2,3-diamine 5-Bromopyridine-2,3-diamine 6-Bromo-2-R-imidazo[4,5-b]pyridine 6-Bromo-2-R-imidazo[4,5-b]pyridine 5-Bromopyridine-2,3-diamine->6-Bromo-2-R-imidazo[4,5-b]pyridine Condensation Aldehyde (R-CHO) Aldehyde (R-CHO) Aldehyde (R-CHO)->6-Bromo-2-R-imidazo[4,5-b]pyridine Carboxylic_Acid (R-COOH) Carboxylic_Acid (R-COOH) Carboxylic_Acid (R-COOH)->6-Bromo-2-R-imidazo[4,5-b]pyridine Oxidant Oxidant (e.g., p-benzoquinone) Oxidant->6-Bromo-2-R-imidazo[4,5-b]pyridine Dehydrating_Agent Dehydrating Agent (e.g., PPA) Dehydrating_Agent->6-Bromo-2-R-imidazo[4,5-b]pyridine SAR_Antiproliferative cluster_c6 C6-Position cluster_c2 C2-Position cluster_n Imidazole Nitrogen C6_Br Bromo High_Activity High_Activity C6_Br->High_Activity Increases Activity C6_Ph Phenyl Low_Activity Low_Activity C6_Ph->Low_Activity C6_OHPh 4-Hydroxyphenyl C6_OHPh->High_Activity C2_Ph Phenyl C2_CNPh 4-Cyanophenyl C2_AmidinePh 4-Amidinophenyl C2_AmidinePh->High_Activity Potent C2_ImidazolinePh 4-(2-Imidazolinyl)phenyl C2_ImidazolinePh->High_Activity Potent N_H N-H N_Me N-Methyl N_Me->High_Activity Improves Activity

Caption: Key structure-activity relationships for antiproliferative activity.

Antimicrobial Activity

The 6-bromo-imidazo[4,5-b]pyridine scaffold has also been investigated for its antimicrobial properties. A study on a series of 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridines revealed that the nature of the substituent on the 2-phenyl ring significantly impacts the antibacterial and antifungal activity. [4] Table 2: Comparison of Antimicrobial Activity (MIC in µg/mL) of 6-Bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridines

CompoundR (at C2-phenyl)S. aureusB. subtilisE. coliP. aeruginosaC. albicansA. niger
3a H12.525255012.525
3b 4-Chloro6.2512.512.5256.2512.5
3c 4-Fluoro6.2512.512.5256.2512.5
3d 4-Bromo6.2512.512.5256.2512.5
3e 2,4-Dichloro3.1256.256.2512.53.1256.25
3f 4-Nitro3.1256.256.2512.53.1256.25
Ciprofloxacin -3.1256.253.1253.125--
Fluconazole -----3.1256.25

Data extracted from Rao et al. (2015).[4]

  • Halogen Substitution: The introduction of a halogen (Cl, F, Br) at the para-position of the 2-phenyl ring (Compounds 3b-d ) enhances the antimicrobial activity compared to the unsubstituted analog (Compound 3a ). [4]* Dihalogenation and Electron-Withdrawing Groups: A di-chloro substitution (Compound 3e ) or the presence of a strong electron-withdrawing nitro group (Compound 3f ) at the para-position further improves the activity, with MIC values comparable to the standard drug ciprofloxacin against some bacterial strains and fluconazole against fungal strains. [4]This suggests that reducing the electron density of the 2-phenyl ring is beneficial for antimicrobial action.

Experimental Protocols

To ensure the reproducibility of the findings discussed, detailed experimental protocols for the synthesis of a key intermediate and a representative biological assay are provided below.

Synthesis of 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine

This protocol is adapted from the literature and provides a reliable method for the synthesis of the core scaffold. [3] Materials:

  • 5-Bromopyridine-2,3-diamine

  • Benzaldehyde

  • p-Benzoquinone

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • To a solution of 5-Bromopyridine-2,3-diamine (1.0 eq) in ethanol, add benzaldehyde (1.0 eq).

  • Add p-benzoquinone (1.1 eq) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

In Vitro Antiproliferative Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT-116, Capan-1)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

The 6-bromo-imidazo[4,5-b]pyridine scaffold, readily accessible from 5-Bromopyridine-2,3-diamine, serves as a versatile platform for the development of novel therapeutic agents. Structure-activity relationship studies have demonstrated that the biological activity of these derivatives can be finely tuned through strategic modifications at the 2- and 6-positions of the imidazopyridine core, as well as on the imidazole nitrogen.

Specifically, for antiproliferative activity, the presence of a bromine atom at the 6-position is advantageous. Further enhancement in potency can be achieved by introducing a 4-hydroxyphenyl group at this position or by substituting the 2-phenyl ring with basic moieties like amidines or imidazolines. For antimicrobial activity, electron-withdrawing groups on the 2-phenyl ring appear to be beneficial.

This guide provides a comparative framework for researchers in the field of drug discovery, offering insights into the rational design of novel 6-bromo-imidazo[4,5-b]pyridine derivatives with improved potency and selectivity. The provided experimental protocols serve as a practical starting point for the synthesis and evaluation of these promising compounds.

References

  • Butković, K., et al. (2020). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 25(21), 4983. [Link]

  • Butković, K., et al. (2021). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 26(21), 6432. [Link]

  • Butković, K., et al. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 25(18), 4233. [Link]

  • El-Sayed, N. N. E., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3197. [Link]

  • Jarmoni, K., et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. [Link]

  • Nowicka, A., et al. (2015). Synthesis and antiproliferative activity in vitro of new 2-thioxoimidazo[4,5-B]pyridine derivatives. Acta Poloniae Pharmaceutica, 72(1), 101-111. [Link]

  • Patel, R. V., et al. (2018). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. Chemistry Central Journal, 12(1), 133. [Link]

  • Perković, I., et al. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 25(18), 4233. [Link]

  • Rao, V. R., et al. (2015). Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine. Der Pharma Chemica, 7(8), 190-196. [Link]

  • Tih, A. E., et al. (2022). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link]

  • Wang, X., et al. (2014). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 24(2), 644-649. [Link]

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Validation

Efficacy of Kinase Inhibitors Derived from 5-Bromopyridine-2,3-diamine: A Comparative Guide

This guide provides a comprehensive analysis of the efficacy of a promising class of kinase inhibitors synthesized from the versatile scaffold, 5-Bromopyridine-2,3-diamine dihydrochloride. Aimed at researchers, scientist...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the efficacy of a promising class of kinase inhibitors synthesized from the versatile scaffold, 5-Bromopyridine-2,3-diamine dihydrochloride. Aimed at researchers, scientists, and professionals in drug development, this document delves into the synthesis, mechanism of action, and comparative performance of these compounds against established kinase inhibitors. We will explore the causality behind experimental designs and present self-validating protocols to ensure scientific integrity and reproducibility.

Introduction: The Pivotal Role of Pyridine-Based Scaffolds in Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has revolutionized targeted therapy. Among the myriad of heterocyclic scaffolds explored, pyridine-containing compounds have demonstrated significant potential due to their ability to form key interactions within the ATP-binding pocket of various kinases.[2]

The 5-Bromopyridine-2,3-diamine dihydrochloride moiety serves as a valuable starting material for generating a library of kinase inhibitors, primarily through the formation of imidazo[4,5-b]pyridine derivatives.[3][4] The bromine atom at the 5-position offers a handle for further chemical modifications, allowing for the fine-tuning of potency and selectivity.[2] This guide will focus on the synthesis and efficacy of these imidazo[4,5-b]pyridine-based inhibitors, with a particular emphasis on their activity against key oncogenic kinases such as Aurora kinases and Src family kinases.

Synthesis and Mechanism of Action

The synthesis of kinase inhibitors from 5-Bromopyridine-2,3-diamine typically involves a cyclization reaction to form the imidazo[4,5-b]pyridine core. This scaffold acts as a purine bioisostere, effectively mimicking the natural ligand ATP and enabling competitive inhibition at the kinase active site.

A representative synthetic approach involves the reaction of 5-halogenosubstituted-2,3-diaminopyridines with appropriate reagents to yield derivatives such as 2-thioxoimidazo[4,5-b]pyridines.[3] The rationale behind this design is that the imidazopyridine core can establish crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition.

Synthesis_Workflow Start 5-Bromopyridine-2,3-diamine dihydrochloride Step1 Cyclization Reaction (e.g., with CS2 or aldehydes) Start->Step1 Intermediate 6-Bromo-imidazo[4,5-b]pyridine core structure Step1->Intermediate Step2 Functionalization (e.g., Suzuki coupling, Nucleophilic substitution) Intermediate->Step2 Final_Product Diverse Library of Kinase Inhibitors Step2->Final_Product

The bromine atom on the pyridine ring provides a strategic point for diversification. Through cross-coupling reactions like the Suzuki reaction, various aryl or heteroaryl groups can be introduced. This allows for the exploration of the hydrophobic pockets of the kinase active site, thereby enhancing inhibitor potency and selectivity. The amino groups of the initial diamine can also be functionalized to introduce additional interaction points.

Comparative Efficacy of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors

The true measure of a novel kinase inhibitor lies in its efficacy and selectivity compared to existing compounds. The imidazo[4,5-b]pyridine scaffold has yielded potent inhibitors against several important cancer targets.

Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.[5] Optimization of imidazo[4,5-b]pyridine-based compounds has led to the identification of potent Aurora kinase inhibitors.[6]

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
CCT137690 Aurora A15VX-68025
Aurora B25VX-68030
28c Aurora A10MLN82372.5
Aurora B>10,000MLN8237190
40f Aurora A3MLN82372.5
Aurora B>10,000MLN8237190

Table 1: Comparative IC50 values of imidazo[4,5-b]pyridine derivatives against Aurora kinases.[7][8]

The data clearly demonstrates that derivatives from the imidazo[4,5-b]pyridine scaffold can achieve high potency, comparable to or exceeding that of established Aurora kinase inhibitors. Notably, compounds 28c and 40f exhibit remarkable selectivity for Aurora A over Aurora B, a desirable characteristic to minimize off-target effects.[8]

c-Src Kinase Inhibition

The c-Src tyrosine kinase is a non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and migration.[1] Its aberrant activation is implicated in the progression of numerous cancers.[9] While direct efficacy data for 5-bromopyridine-2,3-diamine derived inhibitors against c-Src is emerging, related pyridine-based compounds have shown significant promise. For context, established c-Src inhibitors are presented below.

CompoundTarget KinaseIC50 (nM)
Dasatinib c-Src0.55
Saracatinib (AZD0530) c-Src2.7
Bosutinib c-Src1.2

Table 2: IC50 values of selected FDA-approved c-Src inhibitors.

The development of imidazo[4,5-b]pyridine-based c-Src inhibitors is an active area of research, with the goal of achieving high potency and selectivity to rival existing therapies.

Experimental Protocols

To ensure the validity and reproducibility of efficacy data, standardized and well-controlled experimental protocols are paramount.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is quantified, typically using methods like fluorescence, luminescence, or radioactivity.[10]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Reaction Setup:

    • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of a solution containing the kinase and substrate in kinase reaction buffer.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific kinase.[11]

  • Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction proceeds under linear conditions.[11]

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

IC50_Workflow A Prepare Serial Dilution of Test Compound B Dispense Compound/DMSO into Microplate A->B C Add Kinase and Substrate Solution B->C D Initiate Reaction with ATP C->D E Incubate at 30°C D->E F Stop Reaction & Deplete ATP E->F G Add Detection Reagent F->G H Measure Luminescence G->H I Data Analysis & IC50 Calculation H->I

Cell-Based Proliferation Assay

This assay evaluates the effect of the kinase inhibitor on the proliferation of cancer cell lines.

Principle: The assay measures the number of viable cells after a period of treatment with the test compound. A reduction in cell viability indicates an anti-proliferative effect.[12]

Materials:

  • Cancer cell line (e.g., HeLa, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • 96-well clear-bottom white plates

  • Multichannel pipette

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in the incubator.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours in the incubator.

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) by plotting the data as described for the IC50 determination.

Signaling Pathway Context

The efficacy of a kinase inhibitor is intrinsically linked to its impact on cellular signaling pathways.

The Aurora Kinase Signaling Pathway

Aurora kinases are essential for proper chromosome segregation during mitosis. Inhibition of Aurora A, for example, leads to defects in centrosome separation and spindle assembly, ultimately causing cell cycle arrest and apoptosis.

Aurora_Pathway AuroraA Aurora A Kinase Centrosome Centrosome Separation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle CellCycleArrest Cell Cycle Arrest AuroraA->CellCycleArrest Inhibitor Imidazo[4,5-b]pyridine Inhibitor Inhibitor->AuroraA Prophase Prophase Centrosome->Prophase Metaphase Metaphase Spindle->Metaphase Apoptosis Apoptosis CellCycleArrest->Apoptosis Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase

The c-Src Signaling Pathway

c-Src is a central node in multiple signaling cascades that control cell growth, adhesion, and motility.[13] Its inhibition can disrupt these processes, leading to reduced tumor progression and metastasis.

cSrc_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) cSrc c-Src Kinase RTK->cSrc FAK FAK cSrc->FAK STAT3 STAT3 cSrc->STAT3 Ras Ras/MAPK Pathway cSrc->Ras Inhibitor Pyridine-based Inhibitor Inhibitor->cSrc Migration Migration FAK->Migration Survival Survival STAT3->Survival Proliferation Proliferation Ras->Proliferation

Conclusion and Future Directions

Kinase inhibitors synthesized from 5-Bromopyridine-2,3-diamine dihydrochloride, particularly those based on the imidazo[4,5-b]pyridine scaffold, represent a highly promising class of therapeutic agents. The presented data highlights their potential to achieve potent and selective inhibition of key oncogenic kinases. The synthetic tractability of the starting material allows for extensive structure-activity relationship studies to further optimize their pharmacological properties.

Future research should focus on expanding the kinase target profile of these compounds and evaluating their efficacy in in vivo models. Furthermore, a deeper understanding of their off-target effects and potential resistance mechanisms will be crucial for their successful clinical translation. The detailed protocols and comparative data in this guide provide a solid foundation for researchers to build upon in the exciting field of kinase inhibitor drug discovery.

References

  • Nowicka, A., Liszkiewicz, H., Nawrocka, W. P., Wietrzyk, J., Zubiak, A., & Kołodziejczyk, W. (2015). Synthesis and antiproliferative activity in vitro of new 2-thioxoimidazo[4,5-B]pyridine derivatives. Acta poloniae pharmaceutica, 72(1), 101–111. [Link]

  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in molecular biology (Clifton, N.J.), 967, 39–55. [Link]

  • Bavetsias, V., Large, J. M., O'Donovan, D. H., O'Neill, E., Wallis, N., & Workman, P. (2010). Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. Journal of medicinal chemistry, 53(14), 5213–5226. [Link]

  • BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2021). Molecules, 26(15), 4485. [Link]

  • Cheung, C. H. Y., Coumar, M. S., Hsieh, H. P., & Chang, J. Y. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8796-8809. [Link]

  • Coumar, M. S., Cheung, C. H. Y., Hsieh, H. P., & Chang, J. Y. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9211-9223. [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. [Link]

  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PloS one, 11(9), e0161748. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). International Journal of Molecular Sciences, 24(23), 16938. [Link]

  • Udayakumar, D., & Zhang, G. (2023). Role of c-Src in Carcinogenesis and Drug Resistance. Cancers, 15(24), 5991. [Link]

  • Wikipedia contributors. (2024, December 1). Proto-oncogene tyrosine-protein kinase Src. In Wikipedia, The Free Encyclopedia. [Link]

  • Zhang, T., Inesta-Vaquera, F., & Dixon, M. J. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of medicinal chemistry, 55(1), 223–233. [Link]

  • Zhang, T., Inesta-Vaquera, F., & Dixon, M. J. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of medicinal chemistry, 55(1), 223–233. [Link]

  • Zhang, T., Inesta-Vaquera, F., & Dixon, M. J. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of medicinal chemistry, 55(1), 223–233. [Link]

  • c-Src and EGFR Inhibition. (n.d.). In Encyclopedia.pub. [Link]

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